

Application Notes and Protocols: Kinetic Modeling of [11C]AZ3391 PET Data

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Compound of Interest

Compound Name: AZ3391

Cat. No.: B15142668

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Introduction

[11C]**AZ3391**, also known as [11C]AZ14193391, is a novel, first-in-class positron emission tomography (PET) radioligand designed for the in vivo imaging of poly(ADP-ribose) polymerase 1 (PARP-1).[1] As a blood-brain barrier permeable and subtype-selective tracer, [11C]**AZ3391** holds significant promise for applications in neuro-oncology and other neurological disorders.[2] [3] Preclinical studies have demonstrated its potential in assessing drug-induced PARP-1 engagement.[2][4] A key characteristic of [11C]**AZ3391** is its slow and potentially irreversible binding kinetics in the brain, which necessitates specific considerations for quantitative analysis through kinetic modeling.[3]

These application notes provide a comprehensive overview of the proposed methodologies for conducting and analyzing [11C]**AZ3391** PET studies, from experimental design to data interpretation. The protocols outlined below are based on established principles of PET kinetic modeling and are tailored to the known characteristics of this tracer.

Quantitative Data Summary

While specific quantitative data from comprehensive kinetic modeling studies of [11C]**AZ3391** are not yet widely published, the following tables have been structured to facilitate the presentation and comparison of key kinetic parameters once they become available.

Table 1: Regional [11C]AZ3391 Kinetic Parameters (Example)

Brain Region	K_1 (mL/cm ³ /min)	k_2 (min ⁻¹)	k_3 (min ⁻¹)	k_4 (min ⁻¹)	V_t (mL/cm ³)	$BP_{n\theta}$
Frontal Cortex						
Hippocampus						
Cerebellum						
Thalamus						
Putamen						

- K_1 : Rate constant for tracer transport from plasma to the tissue non-displaceable compartment.
- k_2 : Rate constant for tracer transport from the non-displaceable compartment back to plasma.
- k_3 : Rate constant for tracer binding to the specific target (PARP-1).
- k_4 : Rate constant for dissociation from the specific target.
- V_t : Total volume of distribution.
- $BP_{n\theta}$: Binding potential.

Table 2: PARP-1 Occupancy by a Therapeutic Agent (Example)

Brain Region	Baseline BP _{ne}	Post-dose BP _{ne}	PARP-1 Occupancy (%)
Frontal Cortex			
Hippocampus			
Cerebellum			
Thalamus			
Putamen			

Experimental Protocols

Protocol 1: Subject Preparation and Radiotracer Administration

- Subject Selection: Recruit healthy volunteers or patients according to the study's inclusion and exclusion criteria. Obtain informed consent.
- Pre-scan Preparation:
 - Subjects should fast for at least 4 hours prior to the scan.
 - Insert two intravenous catheters: one for radiotracer injection and one for arterial blood sampling.
- Radiotracer Administration:
 - Administer a bolus injection of [11C]**AZ3391**. The exact dose should be determined based on radiation dosimetry and scanner sensitivity, with a typical maximum of 370 MBq (10 mCi) for first-in-human studies.[\[5\]](#)
 - Start the PET scan acquisition simultaneously with the injection.

Protocol 2: PET/CT Image Acquisition

- Scanner: Use a high-resolution PET/CT scanner.

- CT Scan: Perform a low-dose CT scan for attenuation correction.
- PET Scan:
 - Acquire dynamic PET data over 90-120 minutes.
 - Employ a framing scheme with shorter frames at the beginning to capture the initial kinetics and longer frames towards the end (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 10 x 300s, 5 x 600s).
- Image Reconstruction: Reconstruct the PET images using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.

Protocol 3: Arterial Blood Sampling and Analysis

- Arterial Sampling:
 - Collect arterial blood samples continuously for the first 15 minutes using an automated blood sampling system.
 - Collect discrete manual arterial blood samples at increasing intervals throughout the scan (e.g., at 2, 5, 10, 20, 30, 45, 60, 75, and 90 minutes).
- Plasma and Metabolite Analysis:
 - Centrifuge the discrete blood samples to separate plasma.
 - Measure the radioactivity in whole blood and plasma.
 - Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of unmetabolized parent radiotracer ([¹¹C]**AZ3391**) at each time point.
- Arterial Input Function (AIF) Generation:
 - Combine the continuous and discrete blood data to generate a total plasma radioactivity curve.

- Multiply the total plasma radioactivity curve by the parent fraction to obtain the metabolite-corrected arterial input function.

Kinetic Modeling and Data Analysis Workflow

Given the reported slow/irreversible kinetics of [11C]**AZ3391**, the following modeling approaches are recommended.

Compartmental Modeling

- Irreversible Two-Tissue Compartment Model (2TCMi): This model is suitable for tracers with irreversible binding. It estimates K_1 , k_2 , and k_3 . The net influx rate, K_i ($K_1 * k_3 / (k_2 + k_3)$), can be calculated as a measure of specific binding.
- Reversible Two-Tissue Compartment Model (2TCM): While the kinetics are reported as slow, a reversible model should also be evaluated. This model estimates K_1 , k_2 , k_3 , and k_4 . The total volume of distribution (V_t) can be derived.

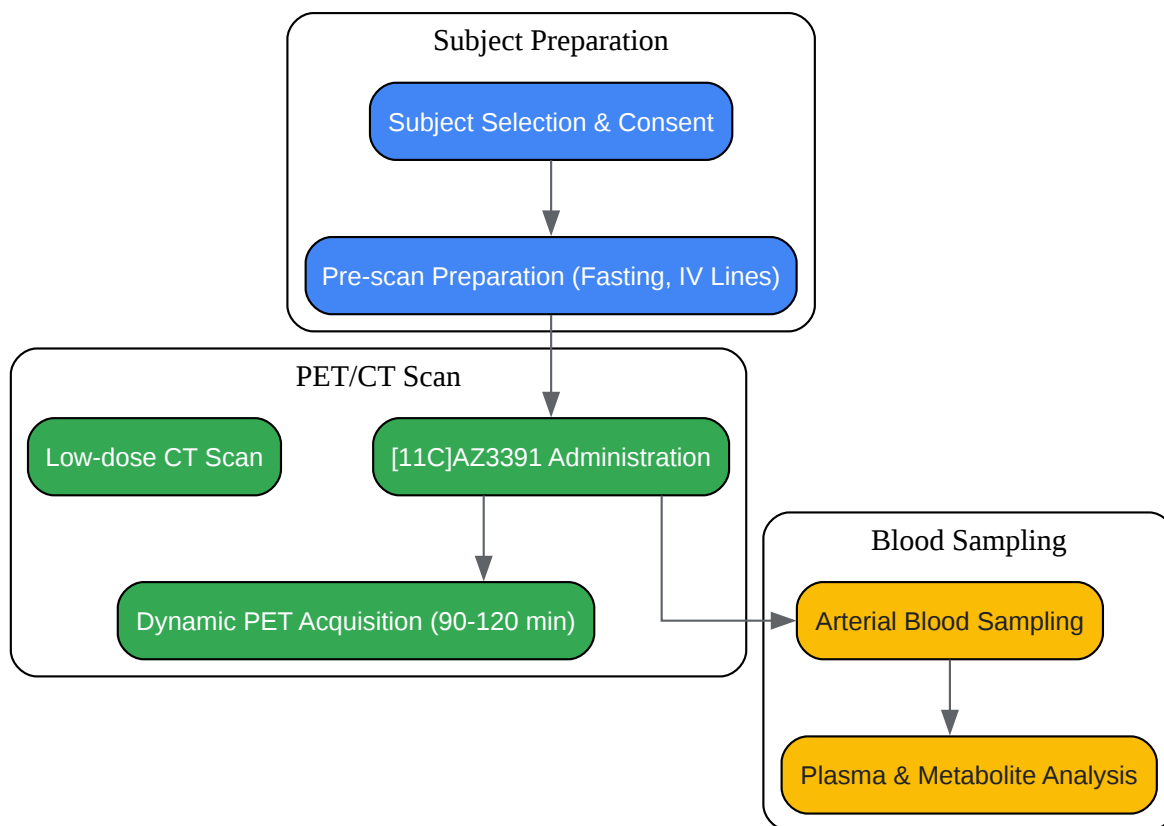
Graphical Analysis

- Patlak Plot: This graphical method is appropriate for tracers with irreversible or slowly reversible binding. It provides a linear estimation of the net influx rate (K_i). A linear plot after an initial equilibration period supports the use of an irreversible model.
- Logan Plot: This method is used for reversible tracers to estimate the total volume of distribution (V_t) without the need for non-linear fitting of individual rate constants.

Parameter of Interest

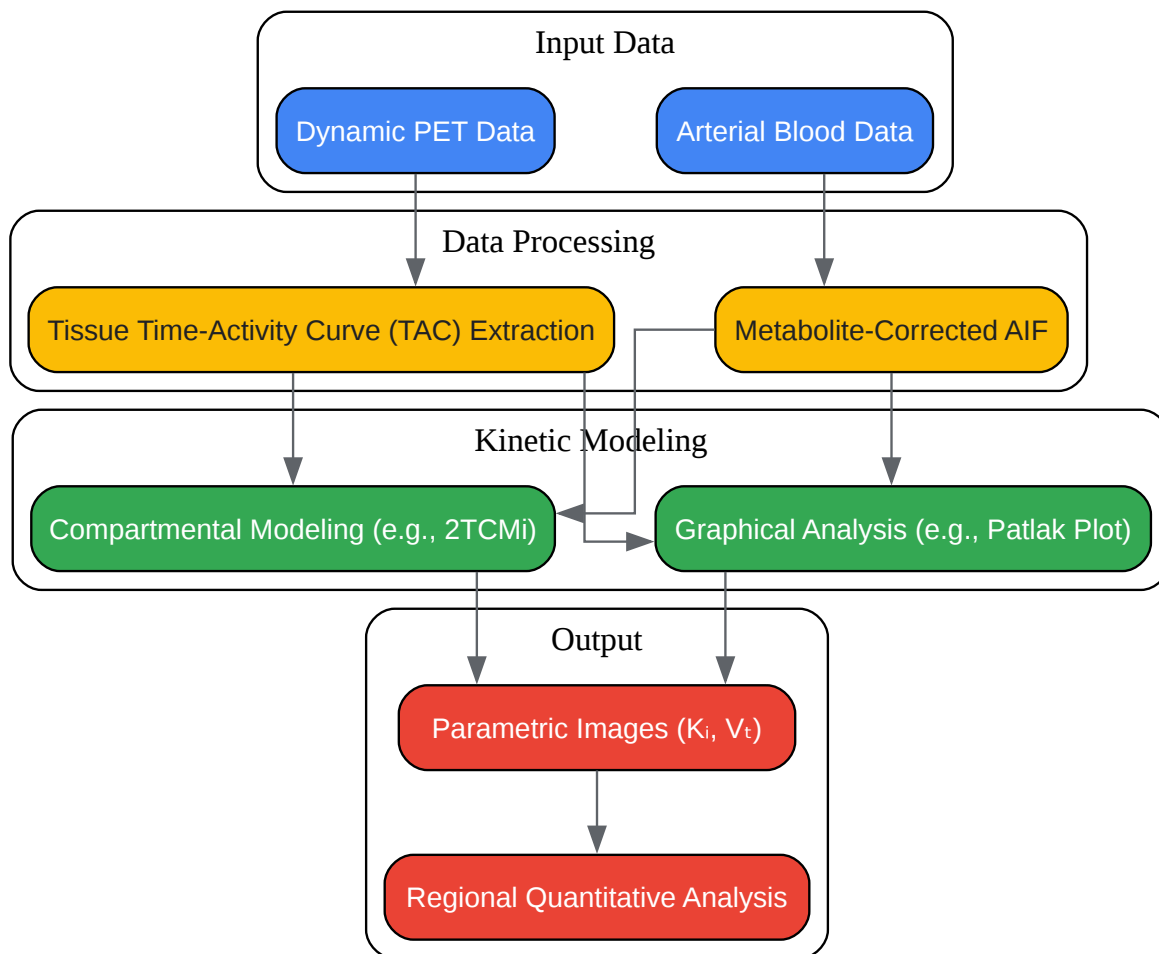
- For irreversible models: The primary outcome measure is the net influx rate (K_i).
- For reversible models: The total volume of distribution (V_t) and the binding potential (BP_{ND}) are the key parameters.

Visualizations



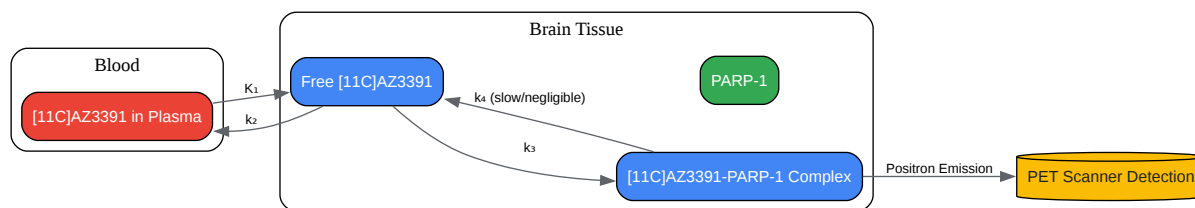
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Caption: Experimental workflow for a $[^{11}\text{C}]\text{AZ3391}$ PET study.



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Caption: Data analysis pipeline for [11C]AZ3391 PET kinetic modeling.



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Caption: Proposed binding mechanism of $[^{11}\text{C}]\text{AZ3391}$ for PET imaging.

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